Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I)
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Overview
Description
1H-imidazol-2(3H)-one is a chemical compound with the molecular formula C3H4N2O . It has a molecular weight of 84.077 and a density of 1.2±0.1 g/cm3 .
Molecular Structure Analysis
The molecular structure of 1H-imidazol-2(3H)-one consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .Physical and Chemical Properties Analysis
1H-imidazol-2(3H)-one has a boiling point of 364.5ºC at 760 mmHg. Its flash point is 174.3ºC .Scientific Research Applications
Catalytic Applications
N-heterocyclic carbenes, including compounds similar to Chloro(1,3-dimesityl-1H-imidazol-2(3H)-ylidene)aurate(I), have been employed as catalysts in various chemical reactions. For instance, these carbenes have been used in ring-closing metathesis reactions of sulfur-containing compounds, demonstrating their efficacy as catalysts for forming cyclic compounds from acyclic diene sulfides, disulfides, and dithianes, as well as in self-cross metathesis reactions of ene-sulfides, thioethers, and thiols (Spagnol et al., 2002).
Polymerization Initiators
1,3-Dimesityl-imidazol-2-ylidene derivatives have been reported to function as single-component catalysts/initiators for the ring-opening polymerization of lactide, providing polymers with controlled molecular weights and narrow polydispersities. This highlights their utility in polymer science for creating materials with specific properties (Csihony et al., 2005).
Metal Complex Stabilization
Studies have shown that N-heterocyclic carbenes can stabilize metal complexes in high oxidation states. For example, a reaction between 1,3-dimesitylimidazol-2-ylidene and trichloro-oxo-vanadium(V) led to an air-stable adduct, demonstrating the role of N-heterocyclic carbenes in stabilizing metal complexes (Abernethy et al., 2003).
Ligand for Metal Complexes
N-heterocyclic carbenes have been utilized as ligands in the synthesis of metal complexes. Such complexes have shown significant potential in catalytic applications, including ethylene polymerization and C–C coupling reactions, due to the stabilizing effect and electronic properties of the carbene ligands (Thagfi & Lavoie, 2012).
Versatile Nucleophilic Catalysts
Imidazol-2-ylidenes, a type of N-heterocyclic carbene, have been reported as efficient catalysts in transesterification between esters and alcohols. This demonstrates their role as versatile nucleophilic catalysts, capable of mediating acylation reactions under mild conditions (Grasa, Kissling, & Nolan, 2002).
Safety and Hazards
Properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-chlorogold |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.Au.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,1-6H3;;1H/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUIKJIITPMUAT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Au]Cl)C3=C(C=C(C=C3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24AuClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852445-81-9 |
Source
|
Record name | Chloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene]gold(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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